molecular formula C20H13BrN2O B15040332 (3Z)-3-(biphenyl-4-ylimino)-5-bromo-1,3-dihydro-2H-indol-2-one

(3Z)-3-(biphenyl-4-ylimino)-5-bromo-1,3-dihydro-2H-indol-2-one

Cat. No.: B15040332
M. Wt: 377.2 g/mol
InChI Key: FZGVMGHHGVIJKZ-UHFFFAOYSA-N
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Description

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a bromine atom, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl and indole precursors. The key steps include:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Synthesis of the Indole Moiety: The indole structure can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the biphenyl and indole intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.

    Naftifine: An allylamine with antifungal properties.

Uniqueness

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of a biphenyl group, bromine atom, and indole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-3-(4-phenylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C20H13BrN2O/c21-15-8-11-18-17(12-15)19(20(24)23-18)22-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,22,23,24)

InChI Key

FZGVMGHHGVIJKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

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